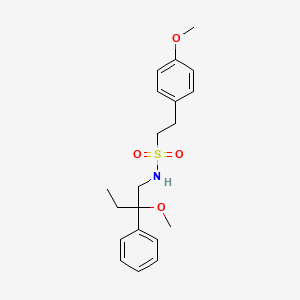

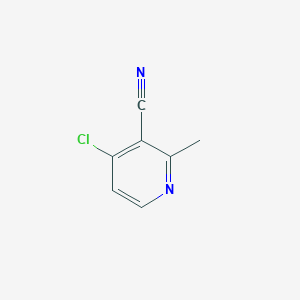

![molecular formula C17H15N5O4 B2699967 N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1797091-77-0](/img/structure/B2699967.png)

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds similar to the one has been discussed in various studies. For instance, the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone, a compound with a similar structure, has been described . The process involves several steps, including the formation of 1,4-dioxane via pyrocatechol, bromation, and cleavage of the methyl group with LiOH .Molecular Structure Analysis

The molecular structure of compounds similar to the one has been analyzed in various studies. For instance, the crystal structure of (E)-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-N-phenylhydrazinecarbothioamide, a compound with a similar structure, has been reported .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been discussed in various studies. For instance, the reaction mechanism for the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(piperazin-1-yl)methanone involves an intramolecular aromatic electrophilic substitution and a subsequent nucleophilic ring opening reaction .Aplicaciones Científicas De Investigación

Crystal Structure and Characterization

The compound’s crystal structure has been elucidated. It exists in a triclinic lattice with the following parameters:

Synthesis and Reaction Mechanisms

Synthesis of 2,3-Dihydrobenzo[b][1,4]oxathiin-3-yl: The compound can be synthesized via NBS/DMSO-mediated reactions. Specifically, it involves intramolecular aromatic electrophilic substitution of 1-bromo-2-(aryloxymethyl)thiiran-1-iums, generated from aryloxymethylthiiranes and NBS. Subsequent DMSO nucleophilic ring opening reactions of thiiran-1-iums followed by water displacement lead to the desired product .

Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-amine: Starting from 2,3-dihydroxybenzoic acid, 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride can be synthesized. The route involves alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, hydrolysis, and salification. This method yields the product with an overall yield of 35%, suitable for large-scale preparation .

Asymmetric C–O Bond Formation

Palladium-catalyzed asymmetric intramolecular aryl C–O bond formation can be achieved using this compound. A bisphosphine monoxide ligand with a 1,1’-spirobiindane backbone (SDP(O)) has been found to be effective in the synthesis of 2-(hydroxymethyl)-1,4-benzodioxanes .

Propiedades

IUPAC Name |

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-6-oxo-1H-pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N5O4/c23-16-6-5-13(20-21-16)17(24)19-11-7-18-22(8-11)9-12-10-25-14-3-1-2-4-15(14)26-12/h1-8,12H,9-10H2,(H,19,24)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXWFEXBHUWDWFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=NNC(=O)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

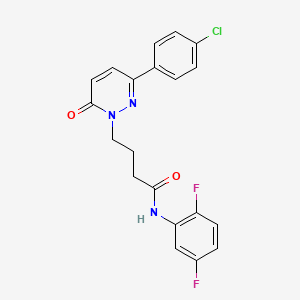

![2-amino-4-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B2699888.png)

![N-([2,3'-bifuran]-5-ylmethyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2699892.png)

![5,6-Dichloro-N-[5-[ethyl(phenyl)sulfamoyl]-2-methoxyphenyl]pyridine-3-carboxamide](/img/structure/B2699900.png)

![2-[7-[(2-Bromophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid](/img/structure/B2699905.png)

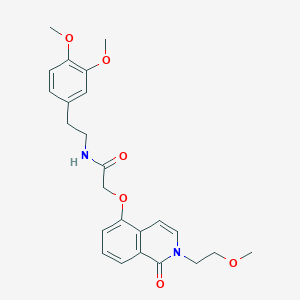

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2699906.png)

![3-(4-Methylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2699907.png)